The compound is classified under organic compounds with specific relevance in pharmaceutical applications. It has been studied for its potential use in treating various diseases due to its interaction with biological systems. The compound's molecular formula and weight are essential for understanding its chemical behavior and potential applications.
The synthesis of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol can be achieved through several methods, often involving multi-step processes that include the formation of the azetidine ring followed by the introduction of the thiazole moiety.
Parameters such as temperature, reaction time, and solvent choice significantly influence yield and purity. For instance, reactions might be conducted under reflux conditions to enhance reactivity.
The molecular structure of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol can be described using various analytical techniques:
Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can confirm the structure and assess purity. For example, NMR can provide insights into hydrogen environments while MS helps in determining molecular weight.
1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol participates in various chemical reactions typical for azetidines and thiazoles:
Reaction conditions such as pH, temperature, and solvent choice are critical for optimizing yields and selectivity in these reactions.
The mechanism of action for 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol is closely tied to its interaction with biological targets:
Studies often employ binding assays and cellular models to elucidate how the compound affects biological functions at a molecular level.
1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol exhibits several notable physical and chemical properties:
Properties such as log P (partition coefficient) help predict bioavailability and pharmacokinetics.
The potential applications of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol span various fields:
Nitrogen- and sulfur-containing heterocycles represent cornerstones of modern medicinal chemistry due to their prevalence in biologically active molecules and therapeutic agents. Among these, the fusion of azetidine and 4,5-dihydrothiazole (thiazoline) rings creates a unique three-dimensional scaffold that combines the inherent strain of a four-membered saturated heterocycle with the metabolic stability and electronic properties of a partially unsaturated five-membered ring. The hybrid compound 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol (CAS: 161715-27-1) exemplifies this privileged architecture, featuring an azetidine ring connected via nitrogen to the C2 position of a dihydrothiazole moiety, with a hydroxyl group at the azetidine C3 position. This structural configuration imparts distinct physicochemical properties and biological interactions, positioning it as a versatile scaffold in antibiotic development and targeted therapeutic design [4] [8] [10].
The azetidine ring (a four-membered saturated heterocycle) introduces significant ring strain and conformational constraint that profoundly influences molecular recognition and binding energetics. Compared to larger aliphatic heterocycles like pyrrolidine or piperidine, the azetidine’s reduced bond angles increase the energy of its ground state, enhancing its reactivity towards nucleophiles—a critical feature for mechanism-based inhibitors. The C3-hydroxyl group provides a site for hydrogen bonding and derivatization, enabling optimization of solubility and target interactions [3] [10].
The 4,5-dihydrothiazole (thiazoline) component contributes metabolic stability and enhanced membrane permeability relative to its aromatic thiazole counterpart. The partially saturated thiazoline ring exhibits a reduced dipole moment and increased sp³ character, improving bioavailability. The sulfur atom facilitates hydrophobic interactions with biological targets, while the imine (C=N) functionality serves as a hydrogen bond acceptor. When linked to the azetidine nitrogen, this moiety creates a semi-rigid structure that reduces conformational entropy upon binding, enhancing binding affinity [8] [10].
Table 1: Key Physicochemical Properties of 1-(4,5-Dihydrothiazol-2-yl)azetidin-3-ol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₆H₁₀N₂OS | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 158.22 g/mol | Complies with Lipinski’s rules for oral bioavailability |
XLogP3 | -0.5 | High hydrophilicity; supports aqueous solubility |
Hydrogen Bond Donors | 1 (OH group) | Enables H-bonding with biological targets |
Hydrogen Bond Acceptors | 3 (N, O, S) | Facilitates interactions with enzymatic active sites |
SMILES | OC1CN(C1)C1=NCCS1 | Encodes stereochemical relationships and atom connectivity |
Rotatable Bonds | 2 | Moderate flexibility balancing rigidity and adaptability |
Nitrogen-sulfur heterocycles exhibit diverse pharmacological profiles attributable to their electronic versatility and ability to engage multiple biological targets:
Antibacterial Activity: The azetidine-thiazoline scaffold serves as the core structure of tebipenem pivoxil, an orally bioavailable carbapenem prodrug. Bioactivation releases tebipenem, which inhibits bacterial penicillin-binding proteins (PBPs) by acylating the active-site serine residue via β-lactam ring opening. This mechanism disrupts peptidoglycan cross-linking, leading to cell lysis. The scaffold demonstrates efficacy against Gram-positive pathogens (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli, Klebsiella pneumoniae) by leveraging the thiazoline’s role in enhancing membrane penetration and evading efflux pumps [8] [10].
Anticancer Potential: Hybrids incorporating the azetidine-thiazoline scaffold show promise as multi-target kinase inhibitors. Thiourea-azetidine derivatives exhibit potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis. Computational studies confirm that the azetidine nitrogen and thiazoline sulfur coordinate with kinase hinge region residues, while the hydroxyl group forms hydrogen bonds with catalytic aspartate residues. This triple interaction mode enhances selectivity and overcomes resistance mutations in tyrosine kinases .
Neuroprotective Applications: Though direct studies are limited, structurally analogous thiazole-azetidine hybrids demonstrate activity against neurodegenerative targets. Derivatives have shown inhibitory effects against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), enzymes overexpressed in Alzheimer’s pathology. The thiazoline’s sulfur atom may chelate metal ions involved in reactive oxygen species (ROS) generation, mitigating oxidative stress in neuronal tissues [2].
The discovery of 1-(4,5-dihydrothiazol-2-yl)azetidin-3-ol emerged from systematic efforts to optimize β-lactam antibiotics. Early penem analogs (e.g., faropenem) incorporated thiazoline rings but lacked the C3-hydroxyl azetidine moiety. The integration of azetidine began in the 1990s to enhance metabolic stability and binding affinity. Key milestones include:
1990s–2000s: Initial synthetic routes focused on cyclization strategies between azetidin-3-ol precursors and 2-chloro-4,5-dihydrothiazole derivatives. These methods suffered from low yields (<30%) due to azetidine ring strain and sensitivity to nucleophilic degradation [4] [8].
2010s: Advances in catalytic asymmetric synthesis enabled stereocontrolled production of (3R)-hydroxy derivatives, critical for PBP binding. Pd-catalyzed aminations and ring-closing metathesis improved yields to >75%. Concurrently, the scaffold’s role expanded beyond antibiotics—thiourea-azetidine hybrids entered anticancer trials as VEGFR-2 inhibitors .
2020s–Present: The FDA approval of tebipenem pivoxil (2022) validated the scaffold’s clinical utility. Modern derivatization leverages click chemistry and bioisosteric replacement (e.g., thiol for hydroxyl) to optimize pharmacokinetics. Derivatives like 1-(4,5-dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride show enhanced tissue penetration and resistance to enzymatic hydrolysis [6] [8] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1